2-({6-[(E)-[(4-Bromophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide
Descripción
The compound 2-({6-[(E)-[(4-Bromophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide is a benzothiazole-based acetamide derivative characterized by:
- A 1,3-benzothiazole core substituted at the 2-position with a sulfanyl group (-S-).
- An (E)-4-bromophenylmethylideneamino group at the 6-position of the benzothiazole ring, forming a Schiff base linkage.
- An N-(2-phenylethyl)acetamide moiety attached via the sulfanyl group.
The compound’s synthesis likely involves coupling reactions between benzothiazole intermediates and functionalized acetamides, as inferred from analogous protocols in . Crystallographic data for similar compounds (e.g., bond lengths and dihedral angles) have been refined using SHELXL , ensuring structural validation .
Propiedades
Fórmula molecular |
C24H20BrN3OS2 |
|---|---|
Peso molecular |
510.5 g/mol |
Nombre IUPAC |
2-[[6-[(4-bromophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C24H20BrN3OS2/c25-19-8-6-18(7-9-19)15-27-20-10-11-21-22(14-20)31-24(28-21)30-16-23(29)26-13-12-17-4-2-1-3-5-17/h1-11,14-15H,12-13,16H2,(H,26,29) |
Clave InChI |
IDLIBNNSFJZPPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(C=C4)Br |
Origen del producto |
United States |
Métodos De Preparación
Solvent and Catalyst Effects
Analytical Confirmation
-
NMR Spectroscopy : ¹H NMR confirms acetamide proton signals at δ 2.1–2.3 ppm and aromatic protons at δ 7.1–8.0 ppm.
-
IR Spectroscopy : Stretching vibrations at 1739 cm⁻¹ (C=O), 1275 cm⁻¹ (C-N), and 3300 cm⁻¹ (N-H).
-
Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., m/z 491 for intermediate 4a in Source).
Challenges and Recommendations
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el átomo de azufre en el anillo de benzotiazol.
Reducción: Las reacciones de reducción pueden ocurrir en el enlace imina, convirtiéndolo en una amina.
Sustitución: El átomo de bromo en el grupo bromofenilo se puede sustituir con varios nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan normalmente.
Sustitución: Los nucleófilos como aminas, tioles y alcóxidos se pueden utilizar en condiciones básicas.
Productos principales
Oxidación: Los productos incluyen sulfóxidos y sulfonas.
Reducción: El producto principal es la amina correspondiente.
Sustitución: Los productos varían según el nucleófilo utilizado, lo que da como resultado derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. A related study on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives demonstrated promising results against various bacterial strains and fungi. The synthesized compounds were evaluated using the turbidimetric method for antimicrobial activity, highlighting the effectiveness of specific derivatives against Gram-positive and Gram-negative bacteria .
Anticancer Potential
The anticancer properties of benzothiazole derivatives have been extensively researched. For instance, compounds similar to 2-({6-[(E)-[(4-Bromophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide have shown efficacy against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). In vitro assays such as the Sulforhodamine B (SRB) assay have been employed to evaluate their cytotoxic effects, with certain derivatives exhibiting significant anticancer activity .
Enzyme Inhibition Studies
Research has also focused on the enzyme inhibitory potential of related compounds. For example, sulfonamide derivatives containing benzodioxane moieties have been studied for their ability to inhibit enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are crucial in conditions like Alzheimer's disease and type 2 diabetes mellitus, respectively . The synthesis of these derivatives involved reactions with various acetamides, leading to compounds that demonstrated substantial inhibitory effects.
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| d1 | Antimicrobial | E. coli | 12 | |
| d6 | Anticancer | MCF7 | 5 | |
| d7 | Anticancer | MCF7 | 3 | |
| sulfonamide | Enzyme Inhibition | Acetylcholinesterase | 15 |
Table 2: Synthesis Pathways for Related Compounds
| Compound Name | Synthesis Method | Key Reagents |
|---|---|---|
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Reaction with thiazole derivative | Thiazole derivative, chloroacetyl chloride |
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-sulfonamide | Reaction with sulfonyl chloride | Sulfonyl chloride, amine precursor |
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial efficacy of synthesized benzothiazole derivatives, compounds d1, d2, and d3 were tested against multiple bacterial strains. The results indicated that these compounds exhibited significant antibacterial activity, particularly against resistant strains of E. coli and Staphylococcus aureus. The study utilized both agar diffusion methods and broth microdilution techniques to determine minimum inhibitory concentrations (MICs) .
Case Study 2: Anticancer Activity Assessment
A comprehensive evaluation of anticancer activities was conducted on several benzothiazole derivatives against breast cancer cell lines. The study highlighted that compounds d6 and d7 displayed low IC50 values, indicating potent cytotoxicity. Molecular docking studies further elucidated the binding interactions between these compounds and their target proteins involved in cancer progression .
Mecanismo De Acción
El mecanismo de acción de este compuesto involucra su interacción con objetivos moleculares y vías específicas:
Objetivos moleculares: Puede unirse a enzimas y receptores, modulando su actividad.
Vías involucradas: El compuesto puede interferir con las vías de señalización celular, lo que lleva a sus efectos biológicos.
Comparación Con Compuestos Similares
Table 1: Comparative Analysis of Key Derivatives
Key Differences and Implications
Substituent Effects on Reactivity and Binding
Crystallographic and Conformational Variations
- Bond Lengths : In N-(4-bromophenyl)acetamide derivatives, slight deviations in C1–C2 (1.501 Å vs. 1.53 Å) and N1–C2 (1.347 Å vs. 1.30 Å) bond lengths are observed compared to chlorophenyl analogs, suggesting conformational flexibility () .
- Dihedral Angles : In N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide, a 68.21° dihedral angle between aromatic rings indicates restricted rotation, which could influence packing efficiency and solubility () .
Actividad Biológica
The compound 2-({6-[(E)-[(4-Bromophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer, antimicrobial, and anticonvulsant properties, supported by data tables and case studies.
The compound features a thiazole moiety, which is often associated with various biological activities including anticancer and antimicrobial effects. The presence of the bromophenyl group enhances its reactivity and potential biological efficacy.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of thiazole derivatives. The structure-activity relationship (SAR) analysis indicates that the presence of halogen substituents, such as bromine, on the aromatic ring is crucial for enhancing anticancer activity. For instance:
| Compound | Activity | Reference |
|---|---|---|
| 3c | Anticancer (MCF-7) | |
| 6aa | Anticancer (SK-N-SH) | |
| 43a | Anticancer (various cell lines) |
The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Studies have indicated that thiazole derivatives can effectively combat both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected derivatives are summarized below:
| Compound | MIC (μg/mL) | Target Organism | Reference |
|---|---|---|---|
| 43a | 93.7 | Staphylococcus epidermidis | |
| 43b | 46.9 | Escherichia coli | |
| 44 | 5.8 | Candida albicans |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Anticonvulsant Activity
The anticonvulsant potential of compounds related to this structure has been explored in various animal models. A study focusing on N-phenylacetamide derivatives found that certain analogs demonstrated significant protection against seizures in the maximal electroshock (MES) test:
These compounds were evaluated for their binding affinity to neuronal voltage-sensitive sodium channels, highlighting their mechanism of action in seizure prevention.
Case Studies
- Anticancer Study : A recent investigation assessed the efficacy of thiazole derivatives against breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutics.
- Antimicrobial Evaluation : In vitro tests revealed that certain derivatives exhibited comparable antimicrobial activity to established antibiotics like norfloxacin, suggesting their potential as broad-spectrum antimicrobial agents.
- Anticonvulsant Screening : The anticonvulsant activity was validated through multiple models, including the MES and pentylenetetrazole tests, demonstrating the compound's promise in treating epilepsy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions and characterization methods for this compound?
- Methodological Answer : The synthesis requires precise control of temperature (60–80°C), solvent selection (e.g., dimethylformamide or dichloromethane), and reaction time (6–12 hours) to achieve high yields (>70%) and purity . Post-synthesis, analytical techniques such as ¹H/¹³C NMR (to confirm molecular structure) and HPLC (for purity >95%) are critical. Mass spectrometry (MS) further validates the molecular weight .
Q. How are key structural features (e.g., sulfanyl linkages, benzothiazole core) confirmed experimentally?
- Methodological Answer : NMR spectroscopy resolves the benzothiazole core (δ 7.5–8.5 ppm for aromatic protons) and sulfanyl group (δ 3.5–4.0 ppm for S–CH₂). Infrared (IR) spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) and C–S bonds (~650 cm⁻¹). X-ray crystallography (where applicable) provides absolute stereochemical confirmation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Methodological Answer : Modifications at the 4-bromophenyl or phenylethyl groups can alter target affinity. For example, replacing bromine with electron-withdrawing groups (e.g., –NO₂) may enhance binding to enzymes like kinases. Biological assays (e.g., IC₅₀ measurements in cancer cell lines) paired with computational docking (using AutoDock Vina) validate SAR hypotheses .
Q. How can contradictory bioactivity data in different cellular models be resolved?
- Methodological Answer : Contradictions may arise from variations in cell permeability or off-target effects. Use isogenic cell lines (e.g., with/without specific transporters) and metabolic profiling (LC-MS/MS) to assess intracellular compound accumulation. Include positive controls (e.g., known inhibitors) and orthogonal assays (e.g., fluorescence polarization) to confirm target engagement .
Q. What reaction mechanisms govern the introduction of sulfanyl groups in similar acetamide derivatives?
- Methodological Answer : Sulfanyl groups are typically introduced via nucleophilic substitution (e.g., using NaSH) or thiol-ene "click" chemistry. For this compound, Michael addition (using benzothiazole thiolates) under basic conditions (pH 9–10) is likely. Monitor intermediates by TLC and optimize with DBU as a catalyst to minimize disulfide byproducts .
Q. How should experiments be designed to evaluate its biological activity against kinase targets?
- Methodological Answer : Use in vitro kinase assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR or BRAF) at 1–10 µM compound concentrations. Pair with cellular proliferation assays (MTT or CellTiter-Glo®) in cancer lines (e.g., HeLa or MCF-7). Validate selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler™) .
Q. What strategies stabilize this compound under physiological conditions (e.g., pH, temperature)?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use lyophilization for long-term storage. Buffered solutions (PBS, pH 7.4) with antioxidants (e.g., ascorbic acid) prevent sulfanyl oxidation. DSC/TGA analysis identifies decomposition thresholds (>150°C) .
Q. How can computational modeling predict its interaction with biological targets?
- Methodological Answer : Perform molecular dynamics simulations (GROMACS) to model binding to targets like tubulin or topoisomerases. Use QM/MM calculations (Gaussian 16) to map electronic interactions at the 4-bromophenyl binding pocket. Validate with SPR (surface plasmon resonance) for kinetic binding parameters (kₐₙ/kₒff) .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
